Biochemical Potency: BMS-1166 Demonstrates 12.9-Fold Greater Inhibition of PD-1/PD-L1 Binding than BMS-202 in HTRF Assays
BMS-1166 exhibits a significantly lower IC50 (1.4 nM) compared to the structurally related BMS-202 (18 nM) in biochemical assays measuring PD-1/PD-L1 interaction disruption. This 12.9-fold difference in potency translates to a substantially lower effective concentration required for target engagement [1].
| Evidence Dimension | PD-1/PD-L1 interaction inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | BMS-202: 18 nM |
| Quantified Difference | 12.9-fold more potent |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) binding assay using purified proteins |
Why This Matters
Higher potency at lower concentrations reduces the likelihood of off-target effects at the doses required for in vitro studies and may translate to improved therapeutic windows in preclinical models.
- [1] Comparative IC50 values from Table 2: BMS202 (IC50 = 0.018 μM) and BMS-1166 (IC50 = 1.4 nM). Wang et al. 2024; PMC11073444. View Source
